molecular formula C12H9ClN8O3S B4622574 2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide

2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B4622574
M. Wt: 380.77 g/mol
InChI Key: WWPDGTQTPHDMHQ-UHFFFAOYSA-N
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Description

2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide typically involves multiple steps. One common method includes the formation of the 1,2,4-triazole ring through cyclization reactions. The introduction of the sulfanyl and nitro groups is achieved through nucleophilic substitution and nitration reactions, respectively. The final step involves the acylation of the triazole derivative to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Nitro-substituted triazoles: Compounds with nitro groups on the triazole ring.

    Sulfanyl-substituted triazoles: Compounds with sulfanyl groups on the triazole ring.

Uniqueness

2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide is unique due to the combination of its functional groups, which contribute to its diverse biological activities. The presence of the chlorophenyl, sulfanyl, and nitro groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

IUPAC Name

2-[5-[[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-nitro-1,2,4-triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN8O3S/c13-7-4-2-1-3-6(7)9-15-11(18-17-9)25-12-16-10(21(23)24)19-20(12)5-8(14)22/h1-4H,5H2,(H2,14,22)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPDGTQTPHDMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2)SC3=NC(=NN3CC(=O)N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide
Reactant of Route 2
2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide
Reactant of Route 6
2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide

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